molecular formula C16H21N3O B8138989 3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Benzonitrile

3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Benzonitrile

Cat. No.: B8138989
M. Wt: 271.36 g/mol
InChI Key: KMXVBIIFNKCRQA-UHFFFAOYSA-N
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Description

3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Benzonitrile is a complex organic compound with a unique spirocyclic structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial processes. Its structure features a spiro linkage, which is known to impart significant stability and unique reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Benzonitrile typically involves multi-step organic synthesis techniques. One common method starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction involving a suitable diol and a diamine under acidic conditions. The benzonitrile moiety is then introduced via a nucleophilic substitution reaction, often using a halogenated benzene derivative and a cyanide source.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the cyclization and substitution reactions. Reaction conditions are optimized to ensure high purity and minimal by-products, often involving temperature control, pressure adjustments, and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium cyanide for introducing the nitrile group.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced stability or reactivity.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for the development of new therapeutic agents.

Medicine

Medically, derivatives of this compound are being explored for their potential to act as enzyme inhibitors or receptor modulators. These properties make it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

In industrial applications, this compound is used in the production of advanced polymers and materials. Its stability and reactivity make it suitable for creating high-performance materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of 3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can inhibit enzyme activity or modulate receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Phenol
  • 3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Aniline
  • 3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Methanol

Uniqueness

Compared to these similar compounds, 3-(8-Oxa-2,11-Diazaspiro[5.6]Dodecan-11-Yl)Benzonitrile stands out due to its nitrile group, which imparts additional reactivity and potential for further functionalization. This makes it particularly valuable in synthetic chemistry and drug design, where the nitrile group can be transformed into various functional groups, enhancing the compound’s versatility.

Properties

IUPAC Name

3-(8-oxa-2,11-diazaspiro[5.6]dodecan-11-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c17-10-14-3-1-4-15(9-14)19-7-8-20-13-16(12-19)5-2-6-18-11-16/h1,3-4,9,18H,2,5-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXVBIIFNKCRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(CCOC2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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